4-[Chloro(difluoro)methoxy]-1,2-difluoro-benzene
Overview
Description
4-[Chloro(difluoro)methoxy]-1,2-difluoro-benzene is a fluorinated aromatic compound with the molecular formula C7H4ClF3O. This compound is characterized by the presence of both chloro and difluoromethoxy groups attached to a benzene ring, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Chloro(difluoro)methoxy]-1,2-difluoro-benzene typically involves the selective fluorination of trichloromethoxybenzene using hydrogen fluoride. This process yields chlorodifluoromethoxybenzene, which is then subjected to nitration using a mixed acid to produce 4-[Chloro(difluoro)methoxy]nitrobenzene. Finally, hydrogenation reduction of the nitro compound results in the desired this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale fluorination and nitration processes, utilizing specialized equipment to handle the reactive intermediates and ensure high yields and purity. The use of hydrogen fluoride and mixed acids requires stringent safety measures due to their corrosive nature .
Chemical Reactions Analysis
Types of Reactions
4-[Chloro(difluoro)methoxy]-1,2-difluoro-benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
4-[Chloro(difluoro)methoxy]-1,2-difluoro-benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibitors and other biologically active molecules.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-[Chloro(difluoro)methoxy]-1,2-difluoro-benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and difluoromethoxy groups enhances its binding affinity and specificity, allowing it to modulate the activity of these targets effectively. The pathways involved often include inhibition of enzyme activity or disruption of receptor-ligand interactions .
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethoxy)benzaldehyde: Similar in structure but with an aldehyde group instead of a chloro group.
3-Chloro-4-(trifluoromethoxy)phenylamine: Contains a trifluoromethoxy group instead of a difluoromethoxy group.
Uniqueness
4-[Chloro(difluoro)methoxy]-1,2-difluoro-benzene is unique due to its specific combination of chloro and difluoromethoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized compounds and in applications requiring precise molecular interactions .
Properties
IUPAC Name |
4-[chloro(difluoro)methoxy]-1,2-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O/c8-7(11,12)13-4-1-2-5(9)6(10)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWSHVURZPFLGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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